Cas no 425379-72-2 (Pyridine, 3-[2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]-)

Pyridine, 3-[2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]-, is a boronic ester-functionalized pyridine derivative widely used as a key intermediate in Suzuki-Miyaura cross-coupling reactions. Its stable dioxaborinane moiety enhances shelf life and handling compared to boronic acids, while the chloro and pyridine substituents provide versatile reactivity for constructing complex heterocyclic systems. This compound is particularly valuable in pharmaceutical and agrochemical synthesis, where precise C-C bond formation is critical. Its high purity and consistent performance make it a reliable choice for research and industrial applications requiring controlled functionalization of aromatic systems. Proper storage under inert conditions is recommended to maintain stability.
Pyridine, 3-[2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]- structure
425379-72-2 structure
Product Name:Pyridine, 3-[2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]-
CAS No:425379-72-2
MF:C16H17BClNO2
MW:301.575683355331
CID:3983100
Update Time:2025-06-11

Pyridine, 3-[2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]- Chemical and Physical Properties

Names and Identifiers

    • Pyridine, 3-[2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]-
    • 3-[2-Chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]pyridine
    • Inchi: 1S/C16H17BClNO2/c1-16(2)10-20-17(21-11-16)13-5-6-15(18)14(8-13)12-4-3-7-19-9-12/h3-9H,10-11H2,1-2H3
    • InChI Key: ZHBFFXCZBSWUST-UHFFFAOYSA-N
    • SMILES: C1=NC=CC=C1C1=CC(B2OCC(C)(C)CO2)=CC=C1Cl

Experimental Properties

  • Density: 1.19±0.1 g/cm3(Predicted)
  • Boiling Point: 443.1±40.0 °C(Predicted)
  • pka: 4.26±0.12(Predicted)

Pyridine, 3-[2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-12576424-1.0g
3-[2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]pyridine
425379-72-2 95%
1.0g
$0.0 2023-01-10

Additional information on Pyridine, 3-[2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]-

Pyridine, 3-[2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]- (CAS No. 425379-72-2): A Comprehensive Overview

Pyridine, 3-[2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]- (CAS No. 425379-72-2) is a versatile and highly functionalized compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound is characterized by its unique structure, which combines a pyridine ring with a substituted phenyl group and a dioxaborinane moiety. The presence of these functional groups endows the molecule with a range of chemical properties that make it an attractive candidate for various applications.

The pyridine ring is a fundamental building block in organic chemistry, known for its aromaticity and basicity. It is widely used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The 3-[2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl] substituent adds complexity to the molecule, introducing both halogen and boron functionalities. The chloro group can participate in various substitution reactions, while the dioxaborinane moiety is particularly useful in cross-coupling reactions, such as Suzuki-Miyaura coupling.

Recent advancements in synthetic methodologies have further enhanced the utility of Pyridine, 3-[2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]-. For instance, the development of mild and efficient protocols for the synthesis of boron-containing compounds has facilitated the preparation of this molecule on both laboratory and industrial scales. These protocols often involve palladium-catalyzed reactions and are designed to minimize side products and improve yield.

In the context of medicinal chemistry, Pyridine, 3-[2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]- has shown promise as a lead compound for the development of novel therapeutic agents. Its structural features make it suitable for targeting specific biological pathways and receptors. For example, studies have demonstrated its potential as an inhibitor of certain enzymes involved in disease processes. The chloro substituent can enhance lipophilicity and improve cell membrane permeability, while the dioxaborinane group can be used to modulate biological activity through reversible binding to target proteins.

One notable application of this compound is in the field of cancer research. Recent studies have explored its use as a scaffold for designing anti-cancer drugs. The ability to fine-tune the properties of Pyridine, 3-[2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]- through strategic modifications has led to the identification of several promising candidates with enhanced potency and selectivity against cancer cells.

Beyond its therapeutic potential, Pyridine, 3-[2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]- also finds applications in materials science. Its unique electronic properties make it suitable for use in organic electronics and photovoltaic devices. Researchers have investigated its performance as a component in organic light-emitting diodes (OLEDs) and solar cells, where its ability to undergo efficient charge transfer is highly valued.

The environmental impact of Pyridine, 3-[2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]- is another area of active research. Efforts are being made to develop greener synthetic routes that minimize waste and reduce the use of hazardous reagents. Sustainable chemistry principles are increasingly being applied to ensure that the production and use of this compound align with environmental standards.

In conclusion, Pyridine, 3-[2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]- (CAS No. 425379-72-2) is a multifaceted compound with a wide range of applications in organic synthesis, medicinal chemistry, materials science, and environmental science. Its unique structural features and chemical properties make it an invaluable tool for researchers and chemists working across various disciplines. As new synthetic methods and applications continue to emerge, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.

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